molecular formula C18H24N2O5S B2629668 (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 315673-52-0

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate

Cat. No.: B2629668
CAS No.: 315673-52-0
M. Wt: 380.46
InChI Key: YXRRDVYOJTZLAS-CMDGGOBGSA-N
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Description

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an enone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the aromatic ring using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling with the enone moiety: The final step involves the coupling of the sulfonylated aromatic compound with an enone precursor under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the enone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring using reagents such as sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar aromatic structure but different functional groups.

    2-Aminoethyl methacrylate hydrochloride: A methacrylic monomer used in polymer synthesis with a different core structure.

    4-Methoxyphenethylamine: A compound with a similar phenyl group but different substituents.

Uniqueness

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate is unique due to its combination of a piperidine ring, sulfonyl group, and enone moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-9,14H,3,10-13H2,1-2H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRRDVYOJTZLAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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